3-Chloro-2-methoxy-5-nitropyridine

説明

Chemical Identity and Nomenclature

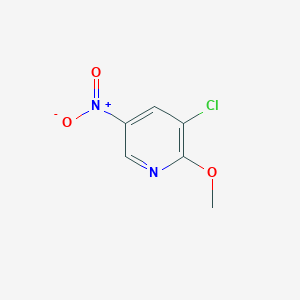

3-Chloro-2-methoxy-5-nitropyridine is systematically identified by its Chemical Abstracts Service registry number 22353-53-3, establishing its unique position in chemical databases worldwide. The compound's molecular formula is represented as C₆H₅ClN₂O₃, corresponding to a molecular weight of 188.57 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the specific positioning of substituents on the pyridine ring system.

The structural identity of this compound is further characterized by its unique chemical descriptors. The International Chemical Identifier string is documented as InChI=1S/C6H5ClN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3, while the corresponding InChI Key is represented as NYAXJWLJSVLTIX-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is expressed as COc1ncc(cc1Cl)N+[O-], providing a standardized method for computational representation.

Alternative nomenclature systems recognize this compound under several synonymous designations. The systematic name "Pyridine, 3-chloro-2-methoxy-5-nitro-" reflects the traditional naming convention for substituted pyridines. Additional registry identifiers include the MDL number MFCD18254096 and the European Community number 858-473-1, facilitating cross-referencing across international chemical databases.

The structural architecture of this compound features a six-membered aromatic heterocycle containing one nitrogen atom, with three distinct substituents positioned at specific locations. The chlorine atom occupies the 3-position, the methoxy group (-OCH₃) is located at the 2-position, and the nitro group (-NO₂) is positioned at the 5-position of the pyridine ring.

| Chemical Identifier | Value |

|---|---|

| CAS Registry Number | 22353-53-3 |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| IUPAC Name | This compound |

| InChI Key | NYAXJWLJSVLTIX-UHFFFAOYSA-N |

| MDL Number | MFCD18254096 |

Historical Context in Chemical Research

The development and characterization of this compound emerged from the broader historical trajectory of pyridine chemistry research, which began in earnest during the nineteenth century with the isolation and structural elucidation of pyridine itself. The systematic exploration of nitropyridine derivatives gained momentum throughout the twentieth century as researchers recognized the potential of these compounds as synthetic intermediates and biologically active molecules.

The specific synthesis methodologies for chloro-methoxy-nitropyridine derivatives evolved from earlier work on nitration reactions of pyridine systems. Research documented in patent literature demonstrates the refinement of synthetic approaches over several decades, with particular emphasis on developing more efficient and environmentally sustainable preparation methods. These investigations built upon fundamental studies of electrophilic aromatic substitution in electron-deficient heterocycles, establishing the theoretical framework for understanding regioselectivity in pyridine functionalization.

Historical synthesis approaches to related nitropyridine compounds involved multi-step sequences beginning with simpler pyridine derivatives. Early methodologies typically employed nitration reactions using mixed acid systems, followed by functional group transformations to introduce chlorine and methoxy substituents. These classical approaches, while effective, often suffered from issues related to regioselectivity and environmental impact, driving the development of more sophisticated synthetic strategies.

The evolution of synthetic methodology for this compound class reflects broader trends in organic chemistry toward more atom-economical and environmentally benign processes. Modern synthetic approaches have increasingly focused on developing one-pot methodologies and utilizing alternative nitrating agents to minimize waste generation and improve reaction selectivity. These advances represent significant improvements over earlier synthetic protocols in terms of both efficiency and sustainability.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique combination of functional groups and the resulting electronic properties. The compound exemplifies the complex interplay between electron-donating and electron-withdrawing substituents on an aromatic heterocycle, creating a sophisticated electronic environment that influences both reactivity and physical properties.

The presence of the nitro group at the 5-position significantly enhances the electrophilicity of the pyridine ring, making the compound particularly susceptible to nucleophilic attack. This electronic activation is modulated by the methoxy group at the 2-position, which provides electron density through resonance donation while simultaneously influencing the compound's solubility and polarity characteristics. The chlorine substituent at the 3-position serves as a versatile leaving group, enabling various substitution reactions that expand the synthetic utility of the compound.

From a theoretical perspective, this compound serves as an excellent model system for studying substituent effects in heterocyclic chemistry. The compound's substitution pattern allows for detailed investigation of how multiple functional groups interact to influence overall molecular properties. This makes it valuable for computational studies aimed at understanding and predicting the behavior of complex heterocyclic systems.

The synthetic versatility of this compound is demonstrated through its participation in various fundamental reactions characteristic of heterocyclic compounds. The compound readily undergoes nucleophilic substitution reactions at the chlorine-bearing carbon, enabling the introduction of diverse functional groups. Additionally, the nitro group can be reduced to generate amino derivatives, while the methoxy group can participate in oxidation reactions or ether cleavage processes.

| Functional Group | Position | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| Nitro (-NO₂) | 5-position | Electron-withdrawing | Nucleophilic activation, reduction potential |

| Methoxy (-OCH₃) | 2-position | Electron-donating | Solubility modulation, oxidation substrate |

| Chloro (-Cl) | 3-position | Electron-withdrawing | Leaving group for substitution |

Position in Nitropyridine Chemistry

Within the broader context of nitropyridine chemistry, this compound represents a sophisticated example of multiply substituted pyridine derivatives. The compound belongs to a class of heterocycles that have proven invaluable in pharmaceutical and agrochemical research due to their ability to serve as versatile synthetic intermediates and bioactive compounds.

The nitropyridine family encompasses a diverse array of compounds with nitro groups positioned at various locations on the pyridine ring. The specific substitution pattern found in this compound places it among the more complex members of this family, with the 5-nitro positioning being particularly significant for its reactivity profile. This positioning contrasts with other common nitropyridines such as 2-chloro-5-nitropyridine or 3-nitropyridine, which exhibit different electronic properties and synthetic applications.

The synthetic accessibility of this compound has been enhanced through the development of improved preparation methods. Research has demonstrated that this compound can be synthesized through various routes, including direct functionalization of simpler pyridine derivatives and cyclization reactions starting from acyclic precursors. These synthetic advances have made the compound more readily available for research applications and commercial development.

In pharmaceutical development, this compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly those with antibacterial and antifungal properties. The compound's structural features make it well-suited for incorporation into larger molecular frameworks that exhibit pharmaceutical activity. Similarly, in agrochemical applications, the compound contributes to the development of effective pesticides that target specific pests while minimizing environmental impact.

The analytical characterization of this compound has benefited from advances in spectroscopic and chromatographic techniques. The compound serves as a valuable reference standard in analytical chemistry applications, aiding researchers in the detection and quantification of related substances in complex mixtures. This analytical utility extends the compound's significance beyond synthetic applications to include quality control and environmental monitoring contexts.

| Application Area | Function | Significance |

|---|---|---|

| Pharmaceutical Development | Synthetic intermediate | Antibacterial and antifungal compound synthesis |

| Agrochemical Research | Pesticide precursor | Targeted pest control development |

| Analytical Chemistry | Reference standard | Detection and quantification applications |

| Material Science | Polymer component | Advanced material development |

特性

IUPAC Name |

3-chloro-2-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAXJWLJSVLTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725068 | |

| Record name | 3-Chloro-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-53-3 | |

| Record name | 3-Chloro-2-methoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-nitropyridine typically involves the nitration of 3-chloro-2-methoxypyridine. One common method includes the reaction of 3-chloro-2-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

化学反応の分析

Types of Reactions

3-Chloro-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3-chloro-2-methoxy-5-aminopyridine.

Oxidation: Formation of 3-chloro-2-formyl-5-nitropyridine.

科学的研究の応用

3-Chloro-2-methoxy-5-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Chemical Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-Chloro-2-methoxy-5-nitropyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity and selectivity towards molecular targets.

類似化合物との比較

Chemical Identity :

- CAS No.: 22353-53-3

- Molecular Formula : C₆H₅ClN₂O₃

- Molecular Weight : 188.57 g/mol

- Purity : ≥95% (commercial sources) to 97% (specialty suppliers) .

Synthesis: A common synthesis involves reacting 2,3-dichloro-5-nitropyridine with sodium methoxide in methanol under reflux, yielding 45.8 mg of product with a 92% isolated yield .

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

Substituent positions and functional groups significantly influence reactivity, stability, and applications. Below is a comparative analysis:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Applications |

|---|---|---|---|---|---|

| 3-Chloro-2-methoxy-5-nitropyridine | 22353-53-3 | C₆H₅ClN₂O₃ | 188.57 | 2-OCH₃, 3-Cl, 5-NO₂ | Pharmaceutical intermediates |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | 2-Cl, 5-NO₂ | Agrochemical synthesis |

| 3-Chloro-5-methoxy-2,6-dinitropyridine | N/A | C₆H₃ClN₃O₅ | 233.56 | 5-OCH₃, 3-Cl, 2,6-(NO₂)₂ | High-energy materials |

| 2-Chloro-5-methyl-3-nitropyridine | 4548-45-2 | C₆H₅ClN₂O₂ | 172.57 | 2-Cl, 5-CH₃, 3-NO₂ | Bioactive compound synthesis |

| 2-Chloro-4-methoxy-3-nitropyridine | 179056-94-1 | C₆H₅ClN₂O₃ | 188.57 | 4-OCH₃, 2-Cl, 3-NO₂ | Fluorescent materials |

| 5-Chloro-2-methoxy-3-nitropyridine | N/A | C₆H₅ClN₂O₃ | 188.57 | 2-OCH₃, 5-Cl, 3-NO₂ | Under investigation |

Reactivity and Stability

- Nitro Group Influence : The nitro group at position 5 in the target compound directs electrophilic substitution to meta positions, enhancing reactivity in coupling reactions .

- Methoxy vs. Methyl Groups : Methoxy (electron-donating) increases ring electron density, favoring nucleophilic attack, while methyl groups (weakly donating) offer steric hindrance .

- Chloro Group Reactivity : The chloro group at position 3 in the target compound is more susceptible to displacement than in analogs like 2-Chloro-5-nitropyridine due to neighboring substituent effects .

生物活性

3-Chloro-2-methoxy-5-nitropyridine (C₇H₆ClN₃O₂) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a chlorine atom, a methoxy group, and a nitro group attached at specific positions. This arrangement influences its lipophilicity and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammation.

- Cell Membrane Penetration : The lipophilic nature contributed by the chloro and methoxy groups enhances its ability to penetrate biological membranes, facilitating its interaction with target sites within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, as well as certain fungi. The exact mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has shown promising results in anticancer studies. Notably, it has been tested against several cancer cell lines, demonstrating significant cytotoxicity. The following table summarizes the IC₅₀ values for various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 (Lung) | 6.6 ± 0.6 | |

| HepG2 (Liver) | 0.56 ± 0.01 | |

| A498 (Kidney) | 6.8 ± 0.8 | |

| CaSki (Cervical) | 7.5 ± 0.5 | |

| SiHa (Cervical) | 7.8 ± 0.4 |

These results indicate that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

- Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 hepatocellular carcinoma cells, revealing an IC₅₀ value significantly lower than standard chemotherapeutics such as Etoposide and Doxorubicin . This suggests a potential for developing more effective treatments for liver cancer.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial viability. The compound's mechanism likely involves disrupting bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2-methoxy-5-nitropyridine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nitration, chlorination, and methoxylation steps. For example, nitration of pyridine derivatives using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (45–50°C) is a common starting point, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) or dichlorine monoxide under low-temperature conditions (-15°C to 0°C) to minimize side reactions . Optimization includes adjusting molar ratios (e.g., 1-3 equivalents of chloride salts) and using solvents like dichloromethane or tetrahydrofuran. Reaction progress is monitored via TLC or HPLC, and purification involves recrystallization or column chromatography.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy group integration.

- IR spectroscopy to identify nitro (∼1520 cm⁻¹) and chloro (∼550 cm⁻¹) functional groups.

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

- X-ray crystallography (if crystalline) to resolve molecular geometry using software like SHELXL .

- Elemental analysis to validate purity (>98%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Essential precautions include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (risk codes H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P261 recommendation).

- Storage : Keep in a dry, cool environment (room temperature) away from incompatible materials like strong oxidizers.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict reaction mechanisms in the synthesis of this compound?

- Methodological Answer : DFT simulations (e.g., B3LYP/6-31G* level) model transition states and intermediates in nitration/chlorination steps. For example:

- Nitration : Calculate activation energies for electrophilic aromatic substitution at the pyridine ring’s meta position.

- Solvent Effects : Include polarizable continuum models (PCM) to evaluate solvent interactions.

- Benchmark results against experimental kinetic data (e.g., reaction rates at varying temperatures) to validate accuracy .

Q. How do researchers resolve discrepancies in spectroscopic data when analyzing substituted pyridine derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are addressed via:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers.

- Isotopic Labeling : Introduce deuterium at reactive sites to track substituent effects.

- Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (GIAO method) .

Q. What strategies mitigate the formation of hazardous by-products (e.g., nitrogen oxides) during the synthesis of halogenated nitropyridines?

- Methodological Answer :

- Temperature Control : Maintain low temperatures (-10°C) during chlorination to suppress decomposition .

- Quenching Protocols : Add reaction mixtures to ice water to stabilize intermediates and neutralize acids.

- By-Product Analysis : Use GC-MS or HPLC to detect and quantify hazardous species (e.g., NOx), optimizing stoichiometry to minimize their formation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for medicinal applications?

- Methodological Answer :

- Functional Group Modification : Replace methoxy with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding.

- Biological Assays : Test derivatives against target enzymes (e.g., malaria parasite kinases) using IC₅₀ measurements.

- Molecular Docking : Simulate interactions with protein active sites (e.g., Plasmodium falciparum DHODH) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of nitration in pyridine derivatives?

- Methodological Answer :

- Mechanistic Re-evaluation : Use isotopic tracing (¹⁵N-labeled HNO₃) to confirm nitration sites.

- Computational Comparison : Run DFT calculations on alternative pathways to identify thermodynamically favored products.

- Experimental Replication : Repeat reactions under published conditions (e.g., varying acid strength) to isolate variables affecting regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。